

Commercial Availability and Synthetic Applications of 2-Bromotetradecane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromotetradecane**

Cat. No.: **B1602043**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability of **2-bromotetradecane**, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require detailed information on sourcing this chemical and utilizing it in experimental procedures. This document includes a comparative table of commercial suppliers, detailed synthetic protocols for its preparation and use, and a workflow diagram for a key application.

Introduction

2-Bromotetradecane (CAS No. 74036-95-6) is a secondary bromoalkane that serves as a valuable building block in the synthesis of a variety of organic molecules. Its long alkyl chain and reactive bromine atom make it a useful reagent for introducing the tetradecyl group into target structures, thereby modifying properties such as lipophilicity. This can be of particular interest in the development of pharmaceuticals and specialty chemicals, where fine-tuning molecular properties is crucial for efficacy and function. While its primary isomer, 1-bromotetradecane, is more commonly cited, **2-bromotetradecane** offers a different point of attachment for the alkyl chain, which can be advantageous in specific synthetic strategies.

Commercial Availability of 2-Bromotetradecane

2-Bromotetradecane is commercially available from a number of chemical suppliers in various quantities and purities. The following table summarizes the offerings from several key vendors to facilitate procurement for research and development purposes.

Supplier	Product Name	Purity	Available Quantities
Thermo Scientific Chemicals	2-Bromotetradecane, 95%	≥94.0% (GC)	5 g, 25 g [1][2]
Fisher Scientific	2-Bromotetradecane, 95%	95%	5 g, 25 g
Santa Cruz Biotechnology	2-Bromotetradecane	≥95%	Inquire for details
Echemi	2-Bromotetradecane	99% (Industrial Grade)	25 kg/Drum

Note: Pricing is subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **2-bromotetradecane** and its application in the preparation of a quaternary ammonium surfactant.

Synthesis of 2-Bromotetradecane from 1-Tetradecene

This protocol describes the synthesis of **2-bromotetradecane** via the Markovnikov addition of hydrogen bromide to 1-tetradecene.

Materials:

- 1-Tetradecene
- 48% aqueous hydrobromic acid (HBr)

- Tricaprylmethylammonium chloride (phase-transfer catalyst)
- Hexane
- 10% Sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- 5 mL conical vial with a spin vane
- Water-jacketed condenser
- Magnetic stirrer
- Pasteur pipette
- Hickman distillation column

Procedure:[[1](#)]

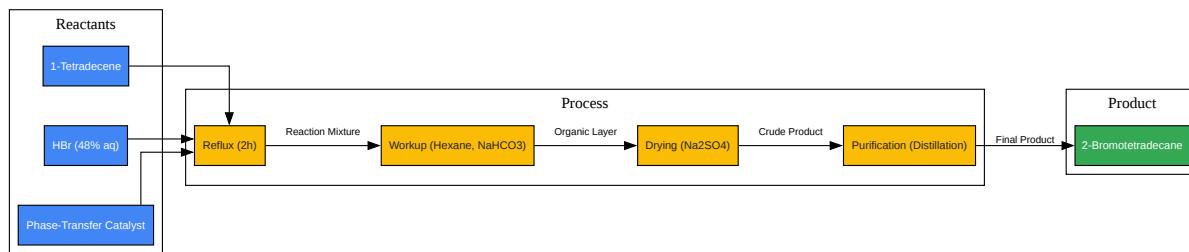
- In a 5 mL conical vial equipped with a spin vane, combine 500 μL of 1-tetradecene, 2 mL of 48% aqueous HBr, and 150 mg of tricaprylmethylammonium chloride.
- Attach a water-jacketed condenser and reflux the mixture with magnetic stirring for 2 hours.
- Cool the reaction mixture to room temperature and add 1 mL of hexane.
- Separate the aqueous (lower) layer using a Pasteur pipette.
- Wash the organic layer with 2 mL portions of 10% NaHCO_3 solution until the aqueous layer is basic (test with pH paper).
- Dry the organic layer over anhydrous Na_2SO_4 until the solution is clear.
- Transfer the dried organic solution to a clean 5 mL conical vial and distill using a Hickman distillation column to purify the **2-bromotetradecane**.

Synthesis of a Quaternary Ammonium Surfactant using 2-Bromotetradecane

This protocol outlines the synthesis of a tetradecyl-dimethyl-benzyl ammonium bromide, a cationic surfactant, using **2-bromotetradecane** as the alkylating agent. This is an adaptation of a general procedure for the synthesis of quaternary ammonium salts.

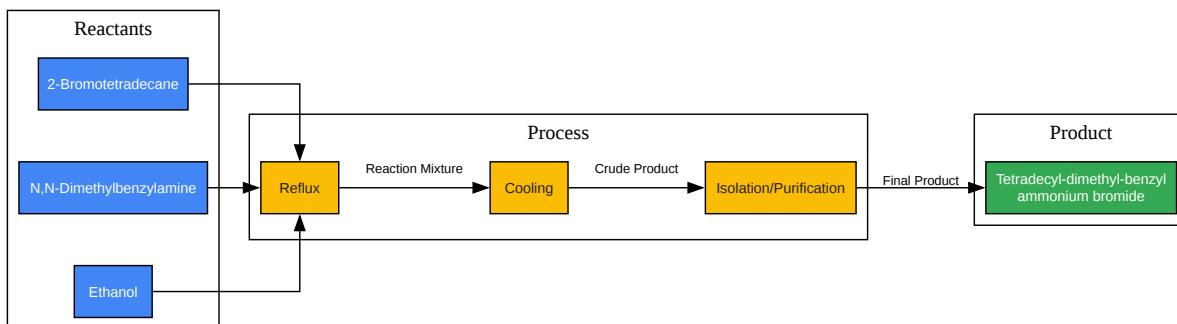
Materials:

- **2-Bromotetradecane**
- N,N-Dimethylbenzylamine
- Ethanol (or another suitable solvent like acetonitrile)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate


Procedure:

- In a round-bottom flask, dissolve 1 equivalent of N,N-dimethylbenzylamine in a minimal amount of ethanol.
- Add a stoichiometric excess (approximately 1.1 equivalents) of **2-bromotetradecane** to the solution.
- Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
- Once the reaction is complete, cool the mixture to room temperature.
- The product, a quaternary ammonium salt, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure tetradecyl-dimethyl-benzyl ammonium bromide.


Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic procedures described above.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the preparation of **2-Bromotetradecane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a quaternary ammonium surfactant.

Conclusion

2-Bromotetradecane is a readily available chemical intermediate with important applications in organic synthesis, particularly for the introduction of a C14 alkyl chain. This guide provides the necessary information for researchers to source this compound and utilize it in the synthesis of more complex molecules, such as cationic surfactants. The provided protocols and workflows serve as a practical starting point for laboratory work in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. neutronco.com [neutronco.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Commercial Availability and Synthetic Applications of 2-Bromotetradecane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602043#commercial-availability-of-2-bromotetradecane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com